
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- is a heterocyclic compound that belongs to the class of thiadiazines. These compounds are characterized by a sulfur atom and two nitrogen atoms in a six-membered ring. The tetrahydro-3,5-dibutyl- substitution indicates the presence of butyl groups at the 3 and 5 positions of the ring, which can influence the compound’s chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- typically involves the reaction of a dithiocarbamate with formaldehyde and a primary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired thiadiazine ring. The general reaction scheme can be represented as follows:
Formation of Dithiocarbamate:
Industrial Production Methods
Industrial production of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The butyl groups at the 3 and 5 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted thiadiazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mecanismo De Acción
The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The exact pathways depend on the specific application, but it may involve the disruption of microbial cell walls or interference with metabolic processes.
Comparación Con Compuestos Similares
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- can be compared with other similar compounds such as:
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-: Similar structure but with methyl groups instead of butyl groups, which can affect its reactivity and applications.
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diethyl-: Ethyl groups instead of butyl groups, leading to differences in physical and chemical properties.
Propiedades
Número CAS |
6996-09-4 |
|---|---|
Fórmula molecular |
C11H22N2S2 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
3,5-dibutyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C11H22N2S2/c1-3-5-7-12-9-13(8-6-4-2)11(14)15-10-12/h3-10H2,1-2H3 |
Clave InChI |
IFDIJNHAPXUYDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CN(C(=S)SC1)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


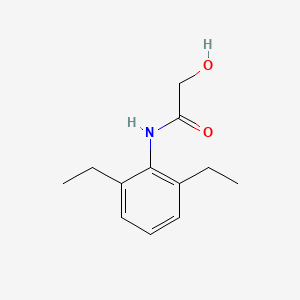
![4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14010513.png)
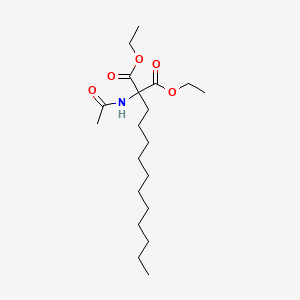
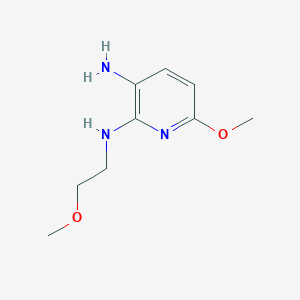
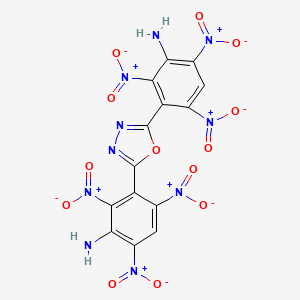
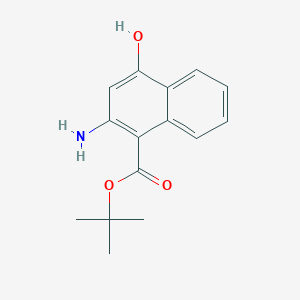
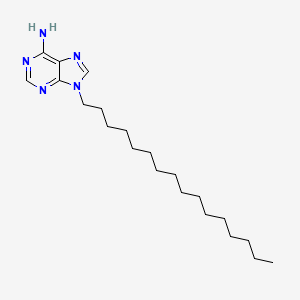
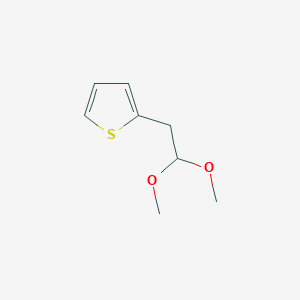

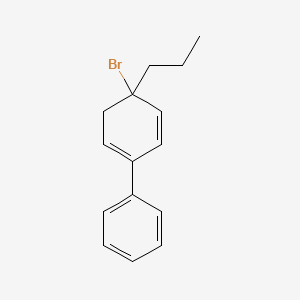
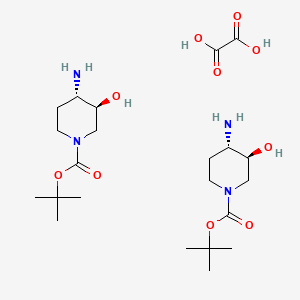
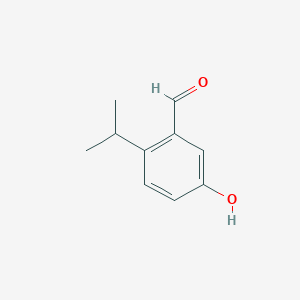
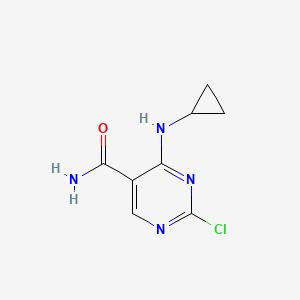
![3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene](/img/structure/B14010584.png)
